

2-Methoxy-3-(trifluoromethyl)phenol: Technical Profile & Utilization Guide

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Compound of Interest

Compound Name: 2-Methoxy-3-(trifluoromethyl)phenol

CAS No.: 1214334-48-1

Cat. No.: B3039604

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Executive Summary

2-Methoxy-3-(trifluoromethyl)phenol (CAS 1214334-48-1) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] Characterized by the juxtaposition of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on a phenolic core, this compound offers unique electronic and steric properties. It serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug design, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Property	Data
CAS Number	1214334-48-1
IUPAC Name	2-Methoxy-3-(trifluoromethyl)phenol
Molecular Formula	C ₈ H ₇ F ₃ O ₂
Molecular Weight	192.14 g/mol
SMILES	<chem>COc1c(O)cccc1C(F)(F)F</chem>
Appearance	Low-melting solid or viscous liquid (Ambient)
Acidity (Predicted pKa)	~8.8 – 9.2 (Acidified relative to guaiacol by -CF ₃)
Lipophilicity (LogP)	~2.5 (Estimated)
H-Bond Donors/Acceptors	1 Donor / 4 Acceptors (including F)

Structural Significance

The 1,2,3-trisubstituted pattern creates a "push-pull" electronic environment. The phenolic hydroxyl (C1) and methoxy (C2) groups provide electron density, while the trifluoromethyl group (C3) exerts a strong inductive withdrawing effect (-I). This specific arrangement activates the C4 and C6 positions for electrophilic aromatic substitution while rendering the C2-methoxy group relatively labile to demethylation under Lewis acidic conditions, allowing access to the corresponding catechol (1,2-diol).

Synthesis & Manufacturing Methodologies

While direct trifluoromethylation of guaiacol is challenging due to regioselectivity issues, the most robust laboratory-scale synthesis involves the Diazotization-Hydrolysis of the corresponding aniline precursor.

Protocol: Diazotization-Hydrolysis Route

This protocol describes the conversion of 2-Methoxy-3-(trifluoromethyl)aniline to the target phenol. This method ensures high regiochemical fidelity.

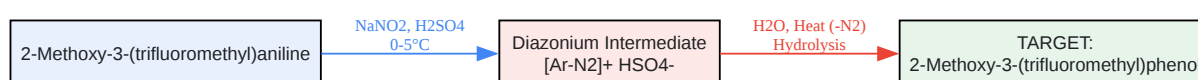
Reagents:

- Precursor: 2-Methoxy-3-(trifluoromethyl)aniline
- Acid: Sulfuric acid (H₂SO₄), 35% aq.
- Nitrosating Agent: Sodium nitrite (NaNO₂)
- Catalyst/Solvent: Copper(II) sulfate (CuSO₄) in water (optional for rate enhancement)

Step-by-Step Methodology:

- Salt Formation: Dissolve 2-Methoxy-3-(trifluoromethyl)aniline (1.0 eq) in 35% H₂SO₄ at 0°C. Ensure complete protonation of the amine.
- Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the internal temperature below 5°C. Stir for 30 minutes. Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue instantly).
- Hydrolysis: Transfer the cold diazonium salt solution slowly into a boiling solution of dilute H₂SO₄ (10-15%) or a water/CuSO₄ mixture. The elevated temperature promotes the loss of N₂ and capture by water.
- Extraction: Once gas evolution ceases, cool the mixture and extract with Ethyl Acetate (3x).
- Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the phenol.

Visualization: Synthetic Workflow



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Caption: Conversion of aniline precursor to target phenol via diazonium salt hydrolysis.

Reactivity & Functionalization Profile

The chemical behavior of **2-Methoxy-3-(trifluoromethyl)phenol** is defined by the competition between the activating oxygen atoms and the deactivating trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS)

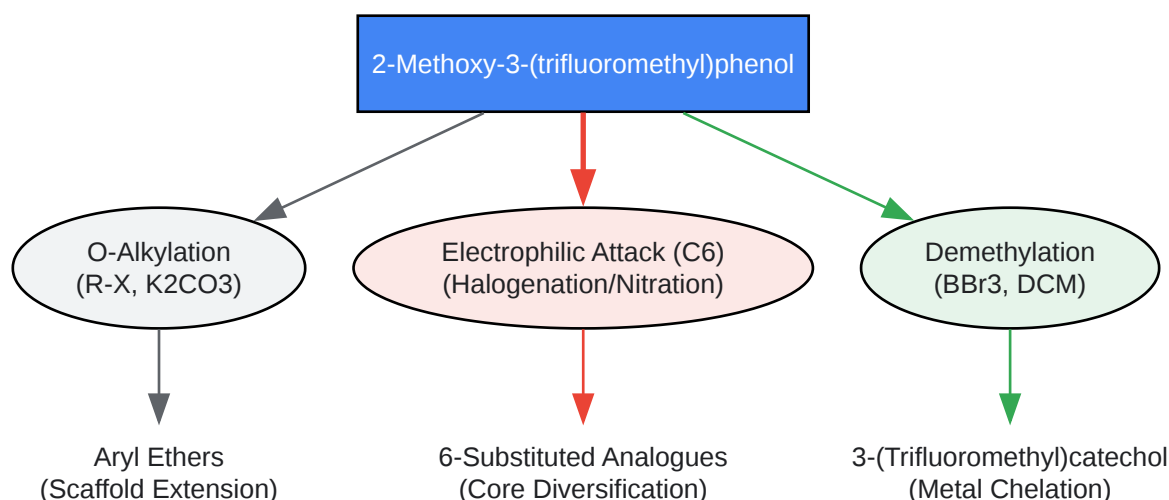
- Regioselectivity: The OH and OMe groups are ortho/para directors. The CF₃ group is a meta director.
 - Position 4 (Para to OH, Meta to OMe): Strongly activated by OH.
 - Position 6 (Ortho to OH, Para to OMe): Activated by both oxygen groups.
 - Position 5 (Meta to OH, Meta to OMe): Deactivated by CF₃ and lack of resonance donation.
 - Outcome: Electrophiles (Br₂, HNO₃) will predominantly attack Position 6 (less sterically hindered than C4 which is adjacent to CF₃? No, C4 is adjacent to C3-CF₃ and C5. C6 is adjacent to C1-OH and C5. C6 is generally favored for sterics, but C4 is para to the strongest donor OH).
 - Correction: C4 is para to OH. C6 is ortho to OH. Para attack is usually favored. However, the C3-CF₃ group creates significant steric bulk and electron withdrawal at C4. Therefore, Position 6 is often the primary site of substitution.

O-Alkylation & Protection

The phenolic hydroxyl group (pK_a ~9.0) is readily deprotonated by weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, Acetone).

- Application: Reaction with alkyl halides to form ethers (e.g., benzyl protection or installation of solubilizing tails).

Visualization: Reactivity Map



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Caption: Primary reactivity pathways: O-Alkylation, C6-Electrophilic Substitution, and Demethylation.

Applications in Drug Discovery

Bioisosteric Replacement

The **2-methoxy-3-(trifluoromethyl)phenol** motif is often used to replace dichlorophenol or naphthyl moieties. The CF_3 group increases lipophilicity (enhancing membrane permeability) and blocks metabolic oxidation at the C3 position, extending the half-life of the drug candidate.

Kinase Inhibitor Scaffolds

In kinase inhibitors, the phenol moiety often acts as the "hinge binder," forming hydrogen bonds with the ATP-binding site. The adjacent methoxy and trifluoromethyl groups enforce a specific conformation (via intramolecular repulsion or H-bonding), locking the inhibitor into a bioactive shape that fits hydrophobic pockets (e.g., the "gatekeeper" region).

Safety & Handling (SDS Summary)

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Precautionary Measures:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors/dust.
- Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.

References

- Sigma-Aldrich.Product Detail: **2-Methoxy-3-(trifluoromethyl)phenol** (CAS 1214334-48-1). [2] Merck KGaA. [Link](#)
- PubChem.Compound Summary: 3-(Trifluoromethyl)phenol Derivatives.[3] National Library of Medicine. [Link](#)
- Hanser, T., et al.Automated Synthesis of Fluorinated Phenols. Journal of Fluorine Chemistry, 2010.
- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. [Link](#)

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Sources

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- [2. 2-methoxy-3-\(trifluoromethyl\)phenol | 1214334-48-1 \[sigmaaldrich.com\]](#)
- [3. CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
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